Methyl 4-(dimethylcarbamoyl)benzoate
Overview
Description
Methyl 4-(dimethylcarbamoyl)benzoate: is a chemical compound with the molecular formula C11H13NO3 and a molecular weight of 207.23 g/mol . It is a white crystalline solid with a distinctive odor . This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-(dimethylcarbamoyl)benzoate can be synthesized through the reaction of methyl 4-carboxybenzoate with dimethylamine in the presence of a suitable catalyst . The reaction typically involves heating the reactants in a solvent such as methanol or ethanol under reflux conditions. The product is then isolated through crystallization, filtration, and drying .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: Methyl 4-(dimethylcarbamoyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The ester group in this compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and reduced forms of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(dimethylcarbamoyl)benzoate has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl 4-(dimethylcarbamoyl)benzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, affecting their activity and leading to various biochemical effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
- Methyl 4-(dimethylaminocarbamoyl)benzoate
- Methyl 4-(dimethylcarbamoyl)phenylacetate
- Methyl 4-(dimethylcarbamoyl)benzoic acid
Comparison: Methyl 4-(dimethylcarbamoyl)benzoate is unique due to its specific structure and reactivity. Compared to similar compounds, it has distinct properties that make it suitable for particular applications in organic synthesis and scientific research . Its ability to undergo various chemical reactions and its role as an intermediate in the synthesis of other compounds highlight its versatility and importance .
Properties
IUPAC Name |
methyl 4-(dimethylcarbamoyl)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)8-4-6-9(7-5-8)11(14)15-3/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPORQNZFWYDOI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455413 | |
Record name | Methyl 4-(dimethylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21928-11-0 | |
Record name | Methyl 4-(dimethylcarbamoyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80455413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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